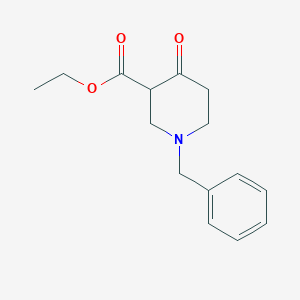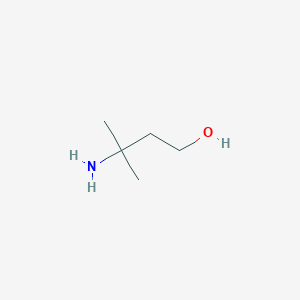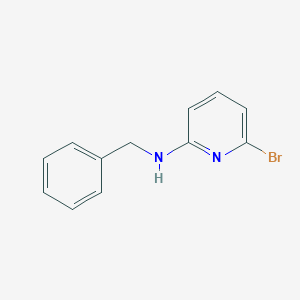
(4-Ethoxy-3-formylphenyl)boronic acid
Descripción general
Descripción
“(4-Ethoxy-3-formylphenyl)boronic acid” is a chemical compound with the molecular formula C9H11BO4 . It has a molecular weight of 193.99200 .
Molecular Structure Analysis
The molecular structure of “(4-Ethoxy-3-formylphenyl)boronic acid” is represented by the formula C9H11BO4 . The exact mass of the molecule is 194.07500 .Physical And Chemical Properties Analysis
“(4-Ethoxy-3-formylphenyl)boronic acid” has a density of 1.218g/cm3 . It has a boiling point of 399.962ºC at 760 mmHg . The melting point ranges from 175-189ºC . The flash point is 195.69ºC .Aplicaciones Científicas De Investigación
Sensing Technologies
(4-Ethoxy-3-formylphenyl)boronic acid: is utilized in sensing applications due to its ability to form reversible complexes with diols and strong Lewis bases like fluoride or cyanide anions . This property is particularly useful in the development of sensors for detecting sugars and other diol-containing biomolecules.
Organic Synthesis
This compound serves as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . It’s instrumental in creating carbon-carbon bonds, which is a fundamental step in synthesizing various organic compounds.
Analytical Methods
In analytical chemistry, (4-Ethoxy-3-formylphenyl)boronic acid is part of the building materials for microparticles used in analytical methods . These microparticles enhance the detection and quantification of analytes in complex mixtures.
Protein Manipulation
The boronic acid moiety of this compound interacts with proteins, enabling their manipulation and modification . This interaction is crucial for biological labeling and cell labeling, which are important in understanding protein functions and interactions.
Separation Technologies
Boronic acids, including (4-Ethoxy-3-formylphenyl)boronic acid , are applied in separation technologies due to their affinity for diol-containing molecules . This makes them suitable for the purification of glycoproteins and other diol-containing compounds.
Therapeutics Development
Phenylboronic acids, such as (4-Ethoxy-3-formylphenyl)boronic acid , are investigated for their potential as enzyme inhibitors in therapeutic applications . They are particularly looked at for their role in inhibiting serine proteases and kinase enzymes, which are implicated in the progression of various diseases.
Safety and Hazards
“(4-Ethoxy-3-formylphenyl)boronic acid” is classified as dangerous, with a GHS05 symbol . It has hazard statements H314 . The precautionary statements include P280, P305 + P351 + P338, and P310 . Personal protective equipment such as eyeshields, faceshields, full-face particle respirator type N100 (US), gloves, respirator cartridge type N100 (US), type P1 (EN143) respirator filter, and type P3 (EN 143) respirator cartridges are recommended .
Mecanismo De Acción
Target of Action
The primary target of (4-Ethoxy-3-formylphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent in this reaction, which is known for its mild conditions and functional group tolerance .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boronic acid, acts as a formally nucleophilic group . It is transferred from boron to palladium, forming a new palladium-carbon bond .
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction , which is a key pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
Boronic acids are generally known for their stability and ready preparation, which can influence their bioavailability .
Result of Action
The action of (4-Ethoxy-3-formylphenyl)boronic acid in the Suzuki-Miyaura reaction results in the formation of new carbon-carbon bonds . This is a fundamental process in the synthesis of complex organic molecules, including many pharmaceuticals .
Action Environment
The efficacy and stability of (4-Ethoxy-3-formylphenyl)boronic acid, like other boronic acids, can be influenced by environmental factors. The Suzuki-Miyaura reaction, for instance, is known for its functional group tolerance and mild conditions . This suggests that the compound can remain stable and effective under a variety of environmental conditions .
Propiedades
IUPAC Name |
(4-ethoxy-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRRAKCLFURNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584876 | |
| Record name | (4-Ethoxy-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3-formylphenyl)boronic acid | |
CAS RN |
480424-63-3 | |
| Record name | (4-Ethoxy-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-3-formylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)









